pKa and logP Differentiation from Closest Analogs
4-Methyl-3-sulfamoylbenzoic acid (target) exhibits a predicted pKa of 3.84 ± 0.10 and a logP of 2.12, reflecting the electron-donating effect of the 4-methyl substituent on the benzoic acid acidity and overall lipophilicity . In contrast, the unsubstituted analog 3-sulfamoylbenzoic acid (CAS 636-76-0) has a measured pK₁ of 3.54 and a computed logP of 0.24–1.81, indicating that the 4-methyl group of the target compound reduces acidity by ~0.3 log units while substantially increasing lipophilicity . The 4-chloro analog (4-chloro-3-sulfamoylbenzoic acid, CAS 1205-30-7) lacks a published discrete pKa for direct comparison but its higher density (1.649 vs. 1.462 g/cm³) and distinct melting point (256–258 °C vs. 267–269 °C) confirm divergent solid-state packing and potentially different solubility profiles . These parameters govern solubility at physiological pH, passive membrane permeability, and chromatographic behavior during purification.
| Evidence Dimension | Acid dissociation constant and lipophilicity |
|---|---|
| Target Compound Data | pKa (predicted): 3.84 ± 0.10; logP: 2.12 |
| Comparator Or Baseline | 3-Sulfamoylbenzoic acid: pK₁ (measured, 25 °C): 3.54; logP: 0.24 (computed); 4-Chloro-3-sulfamoylbenzoic acid: pKa not directly reported |
| Quantified Difference | ΔpKa ≈ +0.30 (target less acidic than 3-sulfamoylbenzoic acid); ΔlogP ≈ +1.88 vs. 3-sulfamoylbenzoic acid (computed value) |
| Conditions | Predicted data from ACD/Labs Percepta Platform and ChemBK database; pK₁ measured potentiometrically at 25 °C for comparator |
Why This Matters
A 0.3-unit pKa shift alters the ionization state at a given pH by approximately a factor of 2 in the [A⁻]/[HA] ratio, directly impacting aqueous solubility, salt formation feasibility, and chromatographic retention time during preparative purification.
